2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)acetamide
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Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H16N6O4 and its molecular weight is 404.386. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is part of a series of donor–π–acceptor–π–donor compounds based on a 2h-benzo[d][1,2,3]triazole core . These compounds have been tested in organic field-effect transistors (OFETs), suggesting that they interact with semiconductor materials .
Mode of Action
The compound interacts with its targets through intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments . The planarity of the structure plays a critical role in this interaction . The compound behaves as a p-type semiconductor in a top-contact/bottom-gate thin film transistor architecture .
Biochemical Pathways
The compound’s role as a p-type semiconductor suggests it may influence electron transport pathways in semiconductor materials .
Pharmacokinetics
The compound’s solubility in methanol suggests it may have good bioavailability.
Result of Action
The compound’s action as a p-type semiconductor suggests it may influence the electrical properties of materials it interacts with . This could have implications for the design and performance of electronic devices.
Action Environment
Intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces can influence the self-assembly and the final morphologies of the aggregates . These factors, along with environmental conditions such as temperature and humidity, could influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(benzotriazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4/c27-19(9-26-15-4-2-1-3-14(15)24-25-26)23-18-8-20(22-11-21-18)28-10-13-5-6-16-17(7-13)30-12-29-16/h1-8,11H,9-10,12H2,(H,21,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRAXUMSHKMJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)CN4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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